molecular formula C18H15ClN2O2 B2854065 N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide CAS No. 592546-32-2

N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Cat. No. B2854065
CAS RN: 592546-32-2
M. Wt: 326.78
InChI Key: MEBMVNUETRBDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as CFIAA, is a novel compound that has attracted attention in the field of scientific research due to its potential therapeutic applications. CFIAA is a synthetic compound that was first synthesized in 2016, and since then, it has been the subject of numerous studies exploring its chemical and biological properties.

Mechanism of Action

N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide exerts its biological effects by inhibiting the activity of certain enzymes in the body. Specifically, N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide can reduce inflammation and potentially slow the progression of certain diseases.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have antioxidant activity, which could make it a potential treatment for oxidative stress-related diseases. N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has also been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in lab experiments is its potential therapeutic applications in a variety of scientific research areas. N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have a number of biological effects that could make it a potential treatment for a variety of diseases. However, one limitation of using N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in lab experiments is its complex synthesis process, which could make it difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for research on N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. One area of research could be to explore the potential therapeutic applications of N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in the treatment of cancer. Another area of research could be to investigate the potential use of N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in the treatment of inflammatory diseases such as arthritis. Additionally, future research could focus on optimizing the synthesis process of N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide to make it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide involves a multi-step process that starts with the reaction of 3-chloro-2-methylphenylamine with ethyl 2-bromoacetate to form N-(3-chloro-2-methylphenyl)-2-oxoacetamide. This intermediate is then reacted with indole-3-carboxaldehyde to produce N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. The synthesis of N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have potential therapeutic applications in a variety of scientific research areas. One of the most promising areas of research is in the treatment of cancer. N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has also been studied for its anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as arthritis.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(3-formylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-12-15(19)6-4-7-16(12)20-18(23)10-21-9-13(11-22)14-5-2-3-8-17(14)21/h2-9,11H,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBMVNUETRBDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

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